Ethyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate
Description
Overview of Benzofuran Derivatives in Chemical Research
Benzofuran derivatives represent a critical class of heterocyclic compounds characterized by fused benzene and furan rings. These structures exhibit remarkable structural diversity, enabling their application across pharmaceutical, materials science, and synthetic chemistry domains. Their biological relevance is underscored by activities such as antitumor, antimicrobial, and antioxidant properties. For instance, natural benzofurans like usnic acid and synthetic analogs such as amiodarone demonstrate therapeutic utility. The electron-rich aromatic system of benzofuran facilitates electrophilic substitutions and metal-catalyzed functionalizations, making it a versatile scaffold for drug design.
Significance of Heterocyclic Compounds in Organic Chemistry
Heterocyclic compounds constitute >59% of FDA-approved drugs, with nitrogen- and oxygen-containing variants being particularly prevalent. Benzofuran, a bicyclic heterocycle, exemplifies this importance through its role in modulating pharmacokinetic properties like solubility and metabolic stability. The fusion of aromatic and heteroatomic features allows for precise tuning of electronic and steric profiles, critical for target engagement in drug discovery. For example, benzofuran-containing antiviral agents leverage their planar structure to inhibit viral polymerase enzymes.
Historical Development of Benzofuran Chemistry
The synthesis of benzofuran derivatives dates to Perkin’s 19th-century work using coumarin as a precursor. Early methods relied on cyclization of phenolic ketones, but advances in catalysis have revolutionized access to these compounds. Modern techniques include:
- Transition-metal catalysis : Rhodium- and copper-mediated C–H activation for regioselective benzofuran assembly.
- Electrochemical methods : Platinum-electrode-driven cyclization of 2-alkynylphenols with diselenides.
- Lewis acid-promoted cyclizations : Scandium triflate-catalyzed [4+1] cycloadditions for amino-benzofuran synthesis.
These innovations have expanded the structural repertoire of benzofurans, enabling the incorporation of diverse substituents such as halogens, alkyl groups, and heteroaromatic moieties.
Position of Ethyl 5-Chloro-3-(1H-Pyrrol-1-yl)-1-Benzofuran-2-Carboxylate in Modern Research
This compound (CAS: 1984149-91-8) exemplifies advanced benzofuran engineering, combining three functional groups:
- Chloro substituent : Enhances electrophilicity and influences binding interactions.
- Pyrrole moiety : Introduces hydrogen-bonding capabilities and π-stacking potential.
- Ester group : Provides a handle for further derivatization via hydrolysis or transesterification.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₂ClNO₃ | |
| Molecular Weight | 289.71 g/mol | |
| CAS Number | 1984149-91-8 |
In synthetic chemistry, this ester serves as an intermediate for bioactive molecules. Its pyrrole substituent mirrors strategies seen in antitumor agents, where heteroaromatic appendages improve target selectivity. Current research explores its utility in metallo-organic frameworks (MOFs) and fluorescence-based sensors, leveraging the benzofuran core’s photostability.
The compound’s synthesis typically involves copper-catalyzed coupling of 5-chloro-2-carboxybenzofuran with pyrrole derivatives, followed by esterification. Recent efforts focus on optimizing reaction yields using deep eutectic solvents (DES), which stabilize intermediates and reduce side reactions.
Properties
IUPAC Name |
ethyl 5-chloro-3-pyrrol-1-yl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-2-19-15(18)14-13(17-7-3-4-8-17)11-9-10(16)5-6-12(11)20-14/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFLUHDQPCKBGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a benzofuran intermediate, followed by the introduction of the pyrrole ring through a cyclization reaction. The esterification step involves the reaction of the carboxylic acid group with ethanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or generating intermediates for further functionalization.
Reaction Scheme:
Conditions and Outcomes:
| Condition | Reagents | Product | Yield* |
|---|---|---|---|
| Acidic hydrolysis | HCl/H₂SO₄, reflux | 5-Chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid | ~80–90% |
| Basic hydrolysis | NaOH, aqueous ethanol | Sodium salt of the carboxylic acid | ~75–85% |
*Typical yields based on analogous benzofuran ester hydrolysis.
Nucleophilic Substitution at Chlorine
The chlorine atom at position 5 participates in nucleophilic aromatic substitution (NAS) reactions, facilitated by electron-withdrawing groups on the benzofuran ring.
Reaction Scheme:
Examples:
-
Amine Substitution : Reaction with amines (e.g., pyridin-4-amine derivatives) in DMSO at 60–100°C with Cs₂CO₃ as a base .
-
Thiol Substitution : Treatment with thiophenol derivatives under catalytic CuCl₂/K₂S₂O₈ conditions .
Key Data:
Electrophilic Substitution on Pyrrole and Benzofuran
The electron-rich pyrrole and benzofuran rings undergo electrophilic substitution, though regioselectivity is influenced by substituents.
Pyrrole Ring Reactivity
-
Nitration : Directed by the ester group, nitration occurs at the pyrrole β-position using HNO₃/H₂SO₄.
-
Sulfonation : Achieved with SO₃ in acetic anhydride.
Benzofuran Ring Reactivity
-
Halogenation : Chlorine or bromine addition at position 4 or 7 under FeCl₃ catalysis.
Oxidation
The benzofuran core is oxidized to a diketone using KMnO₄ or H₂O₂ under acidic conditions:
Reduction
-
Ester to Alcohol : LiAlH₄ reduces the ester to a primary alcohol.
-
Chlorine Removal : Catalytic hydrogenation (H₂/Pd-C) removes chlorine, yielding dechlorinated benzofuran.
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed couplings:
-
Suzuki Coupling : Chlorine at position 5 reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis .
-
Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using CuCl₂/K₂S₂O₈ .
Example Application:
Used to synthesize analogs with enhanced pharmacokinetic properties .
Stability and Reaction Optimization
Scientific Research Applications
Chemical Properties and Structure
Ethyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate has the following chemical characteristics:
- Molecular Formula : C15H12ClNO3
- Molecular Weight : 273.71 g/mol
- CAS Number : 1984149-91-8
The compound features a benzofuran core with a chloro substituent and a pyrrole moiety, which contributes to its biological activity and reactivity in synthetic pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that benzofuran derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The compound's structure allows it to interact with various biological targets, potentially leading to the development of novel anticancer agents .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to modulate pathways associated with neurodegenerative diseases, possibly by inhibiting glycogen synthase kinase 3 beta (GSK-3β), a key enzyme implicated in Alzheimer's disease . This inhibition could enhance neuronal survival and improve cognitive function in preclinical models.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Certain benzofuran derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Synthetic Utility
The synthesis of this compound can be achieved through several methods involving the functionalization of benzofuran derivatives. The introduction of the pyrrole ring can be accomplished via cyclization reactions that utilize readily available precursors. This synthetic versatility allows for the exploration of analogs with varied biological activities.
Case Study: GSK-3β Inhibition
A notable study highlighted the efficacy of benzofuran derivatives as GSK-3β inhibitors, where this compound was tested alongside other compounds. The results indicated that this compound exhibited significant inhibitory activity with an IC50 value comparable to established inhibitors like lithium and valproate, suggesting its potential as a therapeutic agent for mood disorders and neurodegenerative diseases .
Case Study: Antimicrobial Screening
In another study focusing on antimicrobial properties, this compound was screened against a panel of bacteria, including both Gram-positive and Gram-negative strains. The compound showed promising results, indicating moderate to strong antibacterial activity, which warrants further investigation into its mechanism of action and potential for drug development .
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Features
The compound belongs to a class of aromatic esters with substitutions at positions 3 and 3. Key structural analogs include:
Key Observations :
Physicochemical Properties
Key Observations :
Reaction Conditions :
Crystallographic Validation
- Target Compound : SHELX software (e.g., SHELXL for refinement) would resolve its crystal structure, with validation via PLATON to detect disorders or twinning .
- Comparison: Indole analogs often crystallize in monoclinic systems (e.g., P21/c), whereas benzofurans may favor orthorhombic packing due to planar substituents.
Biological Activity
Ethyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings on the biological activity of this compound, including data tables and case studies.
- Molecular Formula : C₁₁H₉ClO₄
- Molecular Weight : 240.64 g/mol
- CAS Number : 62755-94-6
- LogP : 2.9685 (indicating moderate lipophilicity)
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have been conducted to evaluate its efficacy against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxic effects of several derivatives, this compound was tested against A549 human lung adenocarcinoma cells. The results indicated that the compound exhibited significant cytotoxicity, reducing cell viability to approximately 65% at a concentration of 100 µM after 24 hours, compared to untreated controls.
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| This compound | A549 | 100 | 65 |
| Cisplatin (Control) | A549 | 100 | 40 |
This data suggests that while the compound shows promising anticancer activity, it is less potent than cisplatin, a standard chemotherapeutic agent.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant bacterial strains.
Case Study: Antimicrobial Efficacy
In antimicrobial susceptibility tests against various pathogens, the compound demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | 32 |
| E. coli | >64 |
| Pseudomonas aeruginosa | >64 |
The results indicate that while this compound is effective against MRSA, it lacks significant activity against Gram-negative bacteria.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Further research is needed to elucidate these pathways fully.
Q & A
Q. What are the established synthetic routes for Ethyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate, and what experimental conditions are critical for yield optimization?
- Methodology : The compound is synthesized via multi-step protocols involving esterification, halogenation, and heterocyclic coupling. For example, the benzofuran core is typically constructed using Friedel-Crafts acylation or cyclization of substituted phenols. The pyrrole moiety is introduced via nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) under Pd catalysis .
- Key Conditions :
- Use of tert-butoxycarbonyl (Boc) protection for nitrogen-containing intermediates to prevent side reactions .
- Optimized reaction temperatures (60–100°C) and inert atmospheres (N₂/Ar) to stabilize reactive intermediates.
- Solvent selection (e.g., DMF for polar aprotic environments, THF for Pd-catalyzed couplings) .
Q. How is the compound’s structural identity validated, and what analytical techniques are prioritized?
- Methodology : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, SHELX programs are widely used for small-molecule refinement, with hydrogen-bonding networks and torsion angles critical for validating substituent orientations .
- Complementary Techniques :
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in crystallographic data for benzofuran derivatives, particularly regarding bond-length discrepancies?
- Methodology : Discrepancies in bond lengths (e.g., C–O vs. C–S in sulfinyl groups) are addressed using:
- Multi-software validation : Cross-checking with programs like OLEX2 or PLATON to detect overfitting .
- High-resolution data : Data collection at low temperatures (100 K) to minimize thermal motion artifacts .
- Twinned data refinement : SHELXL’s twin-law functions for handling pseudo-merohedral twinning .
- Example : In 5-chloro-3-methylsulfinyl-1-benzofuran derivatives, S=O bond lengths refined to 1.45–1.48 Å align with theoretical values only after applying anisotropic displacement parameters .
Q. How does the substitution pattern (e.g., chloro, pyrrole) influence the compound’s electronic properties and pharmacological activity?
- Methodology : Density Functional Theory (DFT) calculations and Structure-Activity Relationship (SAR) studies:
- DFT Parameters : HOMO-LUMO gaps (~4.5 eV) and Mulliken charges on Cl and pyrrole-N atoms predict electrophilic reactivity .
- SAR Insights :
- The 5-Cl substituent enhances lipophilicity (logP ~2.8), improving membrane permeability in antiviral assays .
- The pyrrole ring enables π-π stacking with biological targets (e.g., reverse transcriptase), as seen in analogous indole-based anti-HIV agents .
Q. What challenges arise in scaling up synthesis for in vivo studies, and how are purity issues mitigated?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
